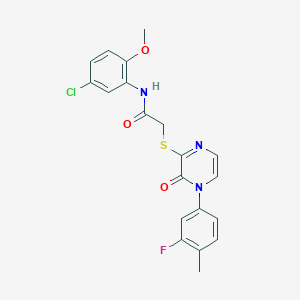

N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

This compound is a thioacetamide derivative featuring a 3-oxo-3,4-dihydropyrazine core substituted with a 3-fluoro-4-methylphenyl group at position 4 and a 5-chloro-2-methoxyphenyl moiety linked via a thioacetamide bridge.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3S/c1-12-3-5-14(10-15(12)22)25-8-7-23-19(20(25)27)29-11-18(26)24-16-9-13(21)4-6-17(16)28-2/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPIVDKVMIQSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 433.9 g/mol. The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a dihydropyrazine moiety, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological efficacy. The detailed synthetic pathway often includes the formation of thioacetamides and the introduction of halogenated phenyl groups, which are crucial for its pharmacological properties.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that such compounds can effectively neutralize free radicals, which is critical for preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. These results indicate potential applications in treating bacterial infections .

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory activities. It shows promise as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

- Antioxidant Efficacy : A study compared the antioxidant activity of several derivatives of similar compounds using both DPPH and reducing power assays. The results indicated that modifications in the molecular structure significantly enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid .

- Antimicrobial Screening : In a systematic evaluation of synthesized compounds with similar structures, it was found that certain derivatives exhibited strong antibacterial activity against Bacillus subtilis, suggesting that structural modifications can lead to improved antimicrobial properties .

Research Findings Summary

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of N-substituted thioacetamides with heterocyclic cores. Key structural analogs include:

Key Observations :

- Core Heterocycle : The dihydropyrazine core in the target compound offers a partially saturated system, enhancing conformational flexibility compared to rigid triazole or pyrazine cores in analogs .

- Substituent Effects: The 3-fluoro-4-methylphenyl group may improve lipophilicity and target binding compared to simpler phenyl or pyrazine substituents .

Spectroscopic and Physicochemical Properties

- NMR Profiles : Analogous compounds (e.g., triazole derivatives) show distinct chemical shifts in regions corresponding to substituent environments. For example, substituents in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in dihydropyrazines cause measurable shifts in proton NMR, indicating electronic perturbations .

- Solubility : The target compound’s dihydropyrazine core and methoxy group may enhance aqueous solubility compared to fully aromatic analogs like triazole derivatives .

Bioactivity and Pharmacological Potential

- Antimicrobial Activity : Triazole-based analogs (e.g., N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide) exhibit moderate activity against Gram-positive bacteria, attributed to the thioether linkage and halogenated aryl groups .

- Enzyme Inhibition : Pyrazine derivatives with carbamimidoylbenzyl groups show inhibitory effects on proteases, suggesting the target compound’s dihydropyrazine core could mimic transition states in enzymatic reactions .

Research Findings and Contradictions

Contradictions in Structure-Activity Relationships

- Lumping Strategy Limitations : While lumping strategies group compounds with similar cores (e.g., triazoles, pyrazines), the target compound’s dihydropyrazine core and fluorine substituent may confer unique pharmacokinetic properties, contradicting assumptions of uniform behavior .

Preparation Methods

Cyclocondensation Approach

The dihydropyrazinone scaffold is constructed through a cyclocondensation reaction between 3-fluoro-4-methylaniline and thiourea in the presence of a diketone or α-keto acid.

Procedure :

- React 3-fluoro-4-methylaniline (1.0 equiv) with thiourea (1.2 equiv) and glyoxylic acid (1.0 equiv) in acetic acid at 80°C for 12 hours.

- The intermediate undergoes intramolecular cyclization to form 4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol (Yield: 65–70%).

Mechanism :

- Glyoxylic acid provides the carbonyl group for ring formation.

- Thiourea contributes the sulfur atom and facilitates cyclization.

Alternative Route via Chloropyrazinone Thiolation

A two-step method involves synthesizing a chloropyrazinone followed by thiolation:

- Chloropyrazinone synthesis : React 3-fluoro-4-methylaniline with dichlorooxaloacetate in DMF at 100°C to form 2-chloro-4-(3-fluoro-4-methylphenyl)pyrazin-3(4H)-one (Yield: 55%).

- Thiolation : Treat the chloropyrazinone with sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 60°C for 6 hours to replace chlorine with a thiol group (Yield: 80%).

Preparation of N-(5-Chloro-2-Methoxyphenyl)-2-Bromoacetamide

Bromoacetylation of 5-Chloro-2-Methoxyaniline

Steps :

- Dissolve 5-chloro-2-methoxyaniline (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.

- Add triethylamine (1.5 equiv) as a base.

- Slowly add bromoacetyl bromide (1.2 equiv) at 0°C, then warm to room temperature and stir for 4 hours.

- Extract with DCM, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc 4:1) to obtain the bromoacetamide (Yield: 85–90%).

Key Considerations :

- Excess bromoacetyl bromide ensures complete acylation.

- Anhydrous conditions prevent hydrolysis of the bromoacetyl group.

Thioether Formation via Nucleophilic Substitution

Coupling Reaction

The thiol group of the pyrazinone reacts with the bromoacetamide in a base-mediated SN2 mechanism:

Procedure :

- Combine 4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol (1.0 equiv) and N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide (1.1 equiv) in anhydrous DMF.

- Add potassium carbonate (2.0 equiv) and stir at 50°C for 8 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to yield the target compound (Yield: 75–80%).

Optimization Notes :

- Solvent selection : DMF enhances solubility but may require substitution with acetonitrile for easier purification.

- Base : K2CO3 outperforms weaker bases like NaHCO3 due to improved deprotonation of the thiol.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines pyrazinone formation and thioether coupling:

- React 3-fluoro-4-methylaniline , thiourea , and glyoxylic acid in situ.

- Directly add N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide and K2CO3 after cyclization.

- Isolate the final product via filtration (Yield: 60–65%).

Advantages :

- Reduces intermediate purification steps.

- Minimizes exposure of thiol to oxidative degradation.

Use of Disulfide Intermediates

To stabilize the thiol during synthesis:

- Oxidize the pyrazinone thiol to a disulfide using H2O2.

- Reduce back to thiol with triphenylphosphine immediately before coupling.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Solvent Substitution

Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) to enhance sustainability and reduce toxicity.

Catalytic Enhancements

- Employ phase-transfer catalysts (e.g., TBAB) to accelerate thioether formation in biphasic systems.

- Use microwave irradiation to reduce reaction times (e.g., 2 hours vs. 8 hours).

Challenges and Mitigation Strategies

Thiol Oxidation

- Issue : Thiol intermediates oxidize to disulfides.

- Solution : Conduct reactions under nitrogen and add antioxidants (e.g., BHT).

Regioselectivity in Cyclization

- Issue : Competing pathways yield regioisomers.

- Solution : Optimize stoichiometry and use directing groups (e.g., nitro substituents).

Q & A

Q. What are the key steps in synthesizing N-(5-chloro-2-methoxyphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazine ring via condensation reactions using precursors like 3-fluoro-4-methylaniline.

- Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives.

- Step 3 : Final coupling of the substituted phenyl group under reflux conditions with solvents like dichloromethane or DMF.

Critical parameters include temperature control (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy groups at δ 3.8–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈ClFN₃O₂S).

- HPLC : Assesses purity (>95% required for pharmacological studies).

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How do functional groups influence the compound’s reactivity?

- Methodological Answer :

- Thioacetamide (-S-CO-NH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).

- Fluorinated Aromatic Rings : Enhances metabolic stability and lipophilicity.

- Methoxy Group (-OCH₃) : Modulates electronic effects, influencing reaction rates in further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.

- Catalyst Optimization : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl rings).

- In Situ Monitoring : Employ TLC or inline FTIR to track intermediate formation and minimize side products .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Orthogonal Validation : Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts.

- Crystallography : Resolve tautomeric or conformational ambiguities via X-ray diffraction .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing -F with -Cl or -CH₃).

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets).

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures.

- Light Sensitivity : Conduct photostability tests under ICH guidelines .

Q. What in vitro models are suitable for evaluating its biological activity?

- Methodological Answer :

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies (IC₅₀ determination).

- Enzyme Inhibition : Screen against target enzymes (e.g., COX-2, HDACs) using fluorogenic substrates.

- Membrane Permeability : Employ Caco-2 monolayers to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.